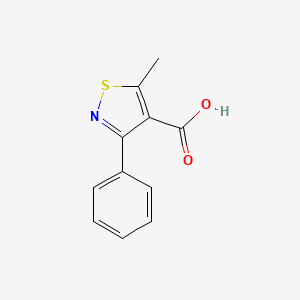

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid

Vue d'ensemble

Description

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid is a heterocyclic compound with the empirical formula C11H9NO3 . It is used in the preparation of intermediates for the synthesis of penicillin . It has also been used for acylation during solid support synthesis of the isoxazolopyridone derivatives .

Synthesis Analysis

The synthesis of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid involves the reaction of acetoacetic ester with benzaldehyde oxime . The mixture is stirred and cooled to 0°C, then sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so cooling is maintained at around 10°C. The pH is further adjusted to 9-9.5 and the reaction is allowed to proceed for 4 hours at around 10°C .Molecular Structure Analysis

The molecular weight of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid is 203.19 . The structure contains a double C=N bond, which constitutes 34.19% of the total resonance structure . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group stabilizes the structure .Physical And Chemical Properties Analysis

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid is a solid compound with a melting point of 192-194 °C . Its solubility in DMSO is slight, and it is very slightly soluble in methanol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Preparation and Derivatives : 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid and its derivatives are synthesized through various chemical reactions. One such method involves the halogenation of 4-cyano-5-methyl-3-phenylisothiazole, followed by hydrolysis, leading to the production of compounds like 5-bromo-3-phenylisothiazole-4-carboxylic acid and its subsequent derivatives (Naito, Nakagawa, & Takahashi, 1968).

- Mass Spectrometry Studies : The mass spectra of 3-phenylisothiazoles, including 5-methyl-3-phenyl-isothiazole-4-carboxylic acid, have been reported, providing insights into the molecular structure and fragmentation patterns of these compounds (Naito, 1968).

Applications in Organic Chemistry and Material Science

- Intermediate for Drug Synthesis : 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid is an important intermediate in the synthesis of various drugs. Its derivatives play a critical role in the production of medications, showcasing its significance in pharmaceutical chemistry (Liu et al., 2015).

- Lithiation and Reaction Studies : Studies on the lithiation of isothiazoles, including 5-methyl-3-phenyl-isothiazole-4-carboxylic acid, contribute to the understanding of chemical reactivity and potential applications in organic synthesis (Micetich & Chin, 1970).

- Use in Synthesis of Dyes and Pigments : Derivatives of 5-methyl-3-phenyl-isothiazole-4-carboxylic acid have been explored in the synthesis of heterocyclic dyes, indicating its utility in thedevelopment of new materials and colorants (Tao et al., 2019).

Biomedical and Pharmacological Research

- Synthesis of Biologically Active Compounds : Research has shown the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, including those derived from 5-methyl-3-phenyl-isothiazole-4-carboxylic acid, demonstrating synergetic effects with certain antitumor drugs. This highlights its potential applications in cancer therapy (Kletskov et al., 2018).

- Immunological Activity Studies : Certain amides of 5-methyl-3-phenyl-isothiazole-4-carboxylic acid have been investigated for their immunological activities, contributing to the understanding of how these compounds can influence the immune system and potentially be utilized in medical treatments (Lipnicka et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-3-phenyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWQXRJUDZAQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)

![sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B3378218.png)

![3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid](/img/structure/B3378223.png)